molecular formula C18H14ClFN4O3S2 B2972513 5-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide CAS No. 391869-24-2

5-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No. B2972513
CAS RN: 391869-24-2
M. Wt: 452.9
InChI Key: JCMFWAXJNHWITR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring, an amide group, and a methoxy group. These functional groups suggest that this compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a thiadiazole ring, which is a type of heterocyclic compound that contains sulfur and nitrogen atoms. This ring is attached to a benzene ring via an amide linkage. The benzene ring carries a methoxy group and a chlorine atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could participate in hydrolysis reactions, while the methoxy group could be involved in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Antithrombotic Agent

The compound has been identified as a novel antithrombotic agent . It is a potent and selective direct Factor Xa inhibitor with excellent in vivo antithrombotic activity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Prevention and Treatment of Thromboembolic Diseases

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . This is due to its ability to inhibit Factor Xa, a key enzyme in the coagulation cascade .

Synthesis of Benzodiazepines

The compound can be used as a starting material for the synthesis of diazepam and other benzodiazepines . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions.

Synthesis of Flurazepam

The compound can be used as a synthon in the synthesis of Flurazepam , a drug used for treating insomnia .

Development of New Anticoagulants

Despite recent progress in antithrombotic therapy, there is still an unmet medical need for safe and orally available anticoagulants . The compound, being a potent Factor Xa inhibitor, could potentially be developed into a new class of anticoagulants .

Research in Drug Pharmacology

The compound can be used in drug pharmacology research . Its unique structure and properties make it a valuable tool for studying various biological processes and developing new therapeutic agents .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

5-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O3S2/c1-27-14-7-6-10(19)8-11(14)16(26)22-17-23-24-18(29-17)28-9-15(25)21-13-5-3-2-4-12(13)20/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMFWAXJNHWITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

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